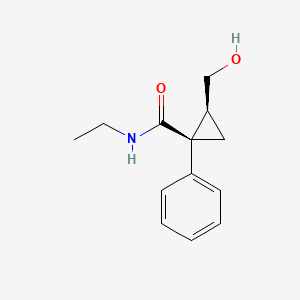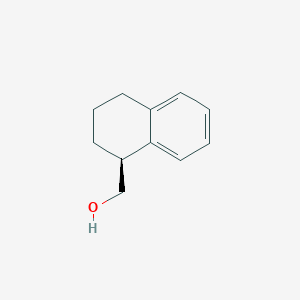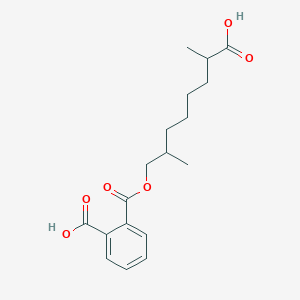
N-Acetoxy-2,6-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetoxy-2,6-dimethylaniline: is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It is a derivative of 2,6-dimethylaniline, where the amino group is acetylated
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetoxy-2,6-dimethylaniline typically involves the acetylation of 2,6-dimethylaniline. One common method is to react 2,6-dimethylaniline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and production costs .
化学反应分析
Types of Reactions: N-Acetoxy-2,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone imine derivatives.
Reduction: Reduction reactions can convert it back to 2,6-dimethylaniline.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and may be catalyzed by acids or bases.
Major Products Formed:
Oxidation: Quinone imine derivatives.
Reduction: 2,6-dimethylaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
N-Acetoxy-2,6-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a model compound in studies of metabolic pathways and enzyme interactions.
Medicine: Research into its potential as a precursor for pharmaceutical compounds, particularly anesthetics and analgesics.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of N-Acetoxy-2,6-dimethylaniline involves its interaction with cellular components. It can undergo metabolic activation to form reactive intermediates, such as quinone imines, which can interact with proteins and DNA. This interaction can lead to the formation of adducts, affecting cellular function and potentially leading to cytotoxic effects .
相似化合物的比较
2,6-Dimethylaniline: The parent compound, used in the synthesis of N-Acetoxy-2,6-dimethylaniline.
N-Acetoxy-2,6-dimethylphenylamine: A structurally similar compound with different functional groups.
N-Acetoxy-2,6-dimethylbenzeneamine: Another derivative with similar properties
Uniqueness: this compound is unique due to its specific acetylation, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be suitable .
属性
CAS 编号 |
336784-29-3 |
|---|---|
分子式 |
C₁₀H₁₃NO₂ |
分子量 |
179.22 |
同义词 |
N-(acetyloxy)-2,6-dimethylbenzenamine; O-Acetyl N-(2,6-Dimethylphenyl)hydroxylamine; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)

![3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144839.png)
![5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-pentanone](/img/structure/B1144840.png)
